molecular formula C22H23N3O5 B11407382 4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11407382
M. Wt: 409.4 g/mol
InChI Key: KUIMPDKEAVXXHL-UHFFFAOYSA-N
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Description

4-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound characterized by multiple hydroxyl and methoxy groups attached to a pyrrolo[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional Group Introduction: Hydroxyl and methoxy groups can be introduced via electrophilic aromatic substitution or other suitable reactions.

    Final Assembly: The final compound is assembled through coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions to modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may regenerate the original hydroxyl groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Investigation of its potential as a bioactive compound, including antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

    Drug Development: Exploration of its potential as a lead compound in drug discovery.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE would depend on its specific interactions with molecular targets. This may involve:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    4-(4-HYDROXY-3-METHOXYPHENYL)-3-(2-HYDROXY-5-METHYLPHENYL)-5-(3-HYDROXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE: Similar compounds may include other pyrrolo[3,4-c]pyrazole derivatives with different substituents.

    Comparison: The unique combination of hydroxyl and methoxy groups in this compound may confer distinct chemical and biological properties compared to its analogs.

This outline provides a comprehensive overview of the compound based on general knowledge of similar organic compounds

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H23N3O5/c1-12-4-6-15(27)14(10-12)19-18-20(24-23-19)22(29)25(8-3-9-26)21(18)13-5-7-16(28)17(11-13)30-2/h4-7,10-11,21,26-28H,3,8-9H2,1-2H3,(H,23,24)

InChI Key

KUIMPDKEAVXXHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CCCO)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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